3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex molecule that has been found to interact with several therapeutic targets . It is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse activities against various therapeutic targets .
Mode of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine derivatives, which this compound is a part of, have shown promising potential in drug research due to their versatility and wide range of biological activities . These include inhibitory activities against Eg5, VEGFR-2, c-Met, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .
Biochemical Pathways
It is known that pyrrolo[2,1-f][1,2,4]triazine derivatives have the ability to inhibit both murine and human norovirus rna-dependent rna polymerase (rdrp) , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
It is known that the compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been used in the treatment of ebola and other emerging viruses , suggesting that it may have favorable pharmacokinetic properties for antiviral therapy.
Result of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research due to their versatility and wide range of biological activities . These include inhibitory activities against various kinases and signaling pathways, which could result in the inhibition of cell proliferation and the induction of cell death .
Action Environment
It is known that the compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been used in the treatment of ebola and other emerging viruses , suggesting that it may be stable and effective in a variety of physiological environments.
Properties
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-12(2)7-9-22-16(24)14-15(20(4)18(22)25)19-17-21(8-6-10-26-5)13(3)11-23(14)17/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFRJLMGDZFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.